Dexrabeprazole - 177795-60-7

Dexrabeprazole

Catalog Number: EVT-413440
CAS Number: 177795-60-7
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrabeprazole is the R-(+)-enantiomer of rabeprazole, a substituted benzimidazole compound. [] It is classified as a proton pump inhibitor (PPI), a group of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [, ] Dexrabeprazole selectively inhibits the H+/K+-ATPase enzyme system located in the parietal cells of the stomach. [] This enzyme, also known as the proton pump, is responsible for the final step of acid production in the stomach. []

Rabeprazole

Compound Description: Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is a racemic mixture, meaning it comprises two enantiomers: Dexrabeprazole (R-enantiomer) and S-rabeprazole. []

Relevance: Rabeprazole is the parent compound of Dexrabeprazole. Dexrabeprazole is the R-enantiomer of Rabeprazole and exhibits superior metabolic and pharmacokinetic profiles compared to the racemic mixture. [, ] Several studies highlighted in the papers demonstrate that Dexrabeprazole offers greater efficacy at half the dose of Rabeprazole in treating GERD. [, , , ]

Rabeprazole Thioether

Compound Description: Rabeprazole Thioether is a metabolite of Rabeprazole, formed through a non-enzymatic reduction pathway. []

S-rabeprazole

Compound Description: S-rabeprazole is the S-enantiomer of the racemic drug Rabeprazole. []

Relevance: Comparing the pharmacological activity of both enantiomers, specifically in aspirin and histamine-induced ulcer models, reveals that Dexrabeprazole (R-enantiomer) demonstrates a significantly stronger ulcer protective effect than S-rabeprazole. [] This difference highlights the superior efficacy of Dexrabeprazole in treating acid-related disorders.

Omeprazole

Compound Description: Omeprazole is another widely used PPI drug, available both as a racemic mixture and as its pure S-enantiomer, Esomeprazole. [, ]

Relevance: Omeprazole serves as a comparative benchmark for Dexrabeprazole in several studies. These studies primarily focus on evaluating the efficacy and safety of both drugs in treating GERD. [, , , , ] Notably, Dexrabeprazole demonstrated superior efficacy over Omeprazole in controlling gastric fluid environments. []

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of Omeprazole, specifically developed to offer a superior metabolic and pharmacokinetic profile compared to the racemic Omeprazole. [, ]

Relevance: Similar to Omeprazole, Esomeprazole is often used as a comparative agent for evaluating the efficacy and safety of Dexrabeprazole in treating GERD. [] One study indicated that Dexrabeprazole might offer comparable effectiveness to Esomeprazole in managing GERD but at a lower dosage. []

Lansoprazole

Compound Description: Lansoprazole, a racemic PPI, and its R-enantiomer, Dexlansoprazole, are both utilized in treating acid-related disorders. [, , ]

Relevance: Lansoprazole, along with its enantiomer Dexlansoprazole, are often included in comparative studies assessing the efficacy and analytical methodologies for different PPIs, including Dexrabeprazole. [, , , , , , ] The research suggests that Dexrabeprazole might offer similar efficacy to Lansoprazole in controlling gastric acidity but with a faster onset of action. []

Dexlansoprazole

Compound Description: Dexlansoprazole is the R-enantiomer of Lansoprazole, developed to improve upon the pharmacokinetic and pharmacodynamic properties of the racemic mixture. [, ]

Relevance: Dexlansoprazole is frequently studied alongside other PPIs, including Dexrabeprazole, to understand their analytical profiles, enantiomeric separation, and potential therapeutic benefits. [, , , , , ] The research suggests that both drugs might offer similar efficacy in treating acid-related disorders.

Pantoprazole

Compound Description: Pantoprazole, available as both a racemic mixture and its S-enantiomer (S-pantoprazole), is a commonly used PPI for treating acid-related disorders. [, , , ]

Relevance: Pantoprazole, similar to other PPIs, serves as a point of comparison for Dexrabeprazole in studies evaluating the analytical methods and therapeutic benefits of various PPIs. [, , , , , , ] Research suggests that both Pantoprazole and Dexrabeprazole offer effective treatment options, with Dexrabeprazole potentially providing benefits at lower dosages.

S-pantoprazole

Compound Description: S-pantoprazole is the S-enantiomer of Pantoprazole, developed to leverage potential advantages in pharmacokinetic and pharmacodynamic properties over the racemic mixture. [, ]

Relevance: S-pantoprazole, along with its parent compound Pantoprazole, is often included in comparative studies focusing on the analytical techniques and therapeutic aspects of different PPIs, including Dexrabeprazole. [, ]

Tenatoprazole

Compound Description: Tenatoprazole is a PPI recognized for its efficacy in treating acid-related disorders and is often studied alongside other PPIs, including Dexrabeprazole. [, , ]

Relevance: Studies often incorporate Tenatoprazole to compare its analytical profiles and therapeutic benefits with other PPIs like Dexrabeprazole. [, , ]

Ilaprazole

Compound Description: Ilaprazole is a PPI increasingly used in treating acid-related disorders and is often studied in comparison to other PPIs, including Dexrabeprazole. [, ]

Relevance: Ilaprazole is often included in comparative analyses to assess its efficacy, safety, and analytical methodologies against established PPIs like Dexrabeprazole. [, ]

Domperidone

Compound Description: Domperidone is an antiemetic drug often co-formulated with PPIs like Dexrabeprazole to address associated nausea and vomiting in acid-related disorders. [, , , ]

Relevance: The combination of Dexrabeprazole and Domperidone is frequently studied to develop and validate analytical methods for simultaneously determining their concentrations in pharmaceutical formulations. [, , , ] These studies ensure accurate dosage and quality control of these combination drugs.

Nitazoxanide

Compound Description: Nitazoxanide is an antiprotozoal drug used to treat various parasitic infections. []

Relevance: While not directly related to Dexrabeprazole's mechanism of action, Nitazoxanide is mentioned in a study showcasing the development of an RP-HPLC method for analyzing a combination drug formulation. [] This highlights the adaptability of analytical techniques used for various drug combinations, including those potentially involving Dexrabeprazole.

Ofloxacin

Compound Description: Ofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. []

Relevance: Similar to Nitazoxanide, Ofloxacin, while not directly related to Dexrabeprazole, is mentioned in a study demonstrating an RP-HPLC method for analyzing a combination drug formulation. [] This underscores the versatility of analytical techniques applicable to diverse drug combinations, including those potentially involving Dexrabeprazole.

Source and Classification

Dexrabeprazole is classified as a substituted benzimidazole derivative. It is derived from rabeprazole through chiral resolution processes that separate its enantiomers. The compound has gained attention due to its improved pharmacological effects compared to its racemic counterpart, particularly in terms of potency and duration of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of dexrabeprazole involves several key steps:

  1. Formation of Rabeprazole Thioether: This is achieved by reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst.
  2. Oxidation: The thioether is then oxidized under chiral catalysis to yield dexrabeprazole.
  3. Salting Out: Finally, dexrabeprazole is converted to its sodium salt form using sodium hydroxide, resulting in dexrabeprazole sodium, which is more soluble and bioavailable .

The process has been optimized for industrial production, focusing on high yield, purity, and safety, while minimizing the use of toxic reagents .

Molecular Structure Analysis

Structure and Data

Dexrabeprazole has a complex molecular structure characterized by the following:

  • Molecular Formula: C18_{18}H21_{21}N3_{3}O3_{3}S
  • Molecular Weight: 357.44 g/mol
  • Structural Features: The molecule contains a benzimidazole ring fused with a pyridine derivative, along with methoxy and propoxy substituents that contribute to its pharmacological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Dexrabeprazole undergoes various chemical reactions that are critical for its synthesis and function:

  1. Chiral Resolution: The initial racemic mixture of rabeprazole can be separated into its enantiomers using high-performance liquid chromatography techniques, which are essential for ensuring the purity of dexrabeprazole .
  2. Oxidation Reactions: The conversion from rabeprazole thioether to dexrabeprazole involves selective oxidation processes that are facilitated by chiral catalysts .
  3. Salt Formation: The final step involves neutralization with sodium hydroxide to form dexrabeprazole sodium, enhancing solubility for pharmaceutical formulations .
Mechanism of Action

Process and Data

Dexrabeprazole exerts its pharmacological effects primarily through the inhibition of the hydrogen-potassium ATPase enzyme located in gastric parietal cells. This mechanism leads to:

  • Reduction in Gastric Acid Secretion: By blocking this enzyme, dexrabeprazole effectively decreases both basal and stimulated gastric acid production.
  • Therapeutic Effects: This reduction helps alleviate symptoms associated with acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

The onset of action typically occurs within one hour after administration, with effects lasting up to 24 hours .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dexrabeprazole sodium typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits good solubility in water and organic solvents like ethanol.
  • Melting Point: The melting point ranges around 157°C, indicating stability under standard storage conditions.

Chemical Properties

  • pH Stability: Dexrabeprazole remains stable across a broad pH range, making it suitable for various pharmaceutical applications.
  • Storage Conditions: It should be stored in a cool, dry place away from light to maintain its efficacy over time .
Applications

Scientific Uses

Dexrabeprazole is primarily utilized in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: Its potent acid suppression capabilities make it effective in managing this condition.
  • Peptic Ulcer Management: It aids in healing ulcers by reducing gastric acidity.
  • Combination Therapies: Often used alongside antibiotics for eradication therapy in Helicobacter pylori infections.

Research continues into additional therapeutic applications, including potential roles in managing conditions related to excessive gastric acid secretion .

Introduction to Dexrabeprazole: Development and Rationale

Historical Context of Proton Pump Inhibitors (PPIs) in Acid-Related Disorders

The development of proton pump inhibitors (PPIs) marked a revolutionary advancement in gastroenterology, beginning with the introduction of omeprazole in 1989. These agents represented a significant improvement over earlier acid-suppressing medications like histamine H₂-receptor antagonists (H₂RAs), offering superior and more consistent acid suppression. Unlike H₂RAs, which target specific receptors on parietal cells, PPIs act at the final common pathway of acid secretion – the gastric H⁺/K⁺ ATPase proton pump located in the parietal cell canaliculus [1] [8].

All PPIs share a core benzimidazole structure derived from the initial compound timoprazole, discovered in the 1970s. Optimization of this structure led to the first clinically useful PPI, omeprazole. Subsequent PPIs—including lansoprazole (1991), pantoprazole (1994), and rabeprazole (1999)—followed, each with slight modifications to the pyridine and/or benzimidazole rings to enhance stability, bioavailability, or metabolic profiles [1] [5]. These drugs demonstrated remarkable efficacy in healing peptic ulcer disease (PUD), managing gastroesophageal reflux disease (GERD), eradicating Helicobacter pylori (in combination with antibiotics), and treating hypersecretory conditions like Zollinger-Ellison syndrome [1] [3] [8].

Despite their effectiveness, first-generation PPIs exhibited limitations. Their short plasma half-lives (approximately 1-2 hours) and dependence on meal-associated dosing for optimal activation could lead to nocturnal acid breakthrough and incomplete symptom control in some patients. Additionally, significant interindividual variability in efficacy was observed, largely attributed to genetic polymorphisms in the cytochrome P450 enzyme CYP2C19, responsible for their primary hepatic metabolism [1] [2].

Chirality in PPIs: Emergence of Enantiomer-Specific Therapeutics

A critical chemical feature of most first-generation PPIs (omeprazole, lansoprazole, pantoprazole, rabeprazole) is their chirality. These molecules contain an asymmetric sulfur atom within their sulfinyl group (-S=O), rendering them racemic mixtures composed of two mirror-image forms called enantiomers, typically designated as R(-) and S(+) [2] [4] [7]. Although chemically similar, enantiomers can exhibit distinct pharmacokinetic and sometimes pharmacodynamic properties within the biological environment due to stereoselective interactions with enzymes, transporters, and receptors [2] [4].

Research revealed significant stereoselective differences in the metabolism of racemic PPIs:

  • Omeprazole: The S-enantiomer (esomeprazole) is metabolized less by CYP2C19 (73% contribution) than the R-enantiomer (98% contribution), leading to higher bioavailability and less variability in acid suppression, especially in CYP2C19 extensive metabolizers (EMs) [2] [4].
  • Lansoprazole: Plasma concentrations of the S-enantiomer are consistently lower than the R-enantiomer in both EMs and poor metabolizers (PMs). Furthermore, metabolism of one enantiomer can be influenced by the presence of the other [2].
  • Pantoprazole: Negligible differences in plasma concentrations exist between enantiomers in EMs, but substantial differences occur in PMs. The S-enantiomer is more potent pharmacodynamically [4].
  • Rabeprazole: Similar to lansoprazole, the R-enantiomer exposure is higher than the S-enantiomer in both EMs and PMs [2] [6] [9].

This understanding of stereoselective metabolism paved the way for the "racemic switch" strategy – developing single enantiomers from existing racemic drugs. Esomeprazole (S-omeprazole), launched in 2000, was the first successful PPI enantiomer, demonstrating superior pharmacokinetics and efficacy compared to omeprazole racemate. Dexlansoprazole (R-lansoprazole), utilizing a dual delayed-release formulation, followed, offering prolonged plasma exposure and extended acid suppression [2] [4] [7].

Table 1: Stereoselective Metabolism of Key PPIs

Racemic PPIPrimary Metabolic EnzymesKey Stereoselective FindingsDeveloped Single Enantiomer
OmeprazoleCYP2C19 (major), CYP3A4 (minor)S-metabolized less by CYP2C19 than R (73% vs 98%). Higher S bioavailability, less variability in EMs.Esomeprazole (S-)
LansoprazoleCYP2C19, CYP3A4S-plasma concentrations lower than R in EMs & PMs. Enantiomer metabolism interdependent.Dexlansoprazole (R-)
PantoprazoleCYP2C19 (major), SulfationNegligible concentration diff in EMs. Large diff in PMs. S- more potent.S-Pantoprazole (PANPUREα® - Not major global brand)
RabeprazoleCYP2C19, CYP3A4R-exposure higher than S- in EMs & PMs. R- shown more potent in preclinical models.Dexrabeprazole (R-)
TenatoprazoleCYP3A4 (S-), CYP2C19/CYP3A4 (R-)S-metabolized slower (7x) mainly via CYP3A4. Longer residence time, less variability.S-Tenatoprazole (Under dev.)

Rationale for Dexrabeprazole Development: R(+)-Rabeprazole vs. Racemic Formulations

Dexrabeprazole represents the application of the racemic switch strategy specifically to rabeprazole. Rabeprazole sodium, approved in 1997, is a potent racemic PPI with a relatively fast onset of action. Like others, it is a 1:1 mixture of R(+)-rabeprazole and S(-)-rabeprazole enantiomers [6] [9].

The rationale for developing the single R-enantiomer, dexrabeprazole, stemmed from preclinical and clinical observations highlighting differences between the enantiomers:

  • Enhanced Pharmacodynamic Potency: Preclinical studies in animal models (rats) demonstrated that R(+)-rabeprazole (dexrabeprazole) was more effective than both the racemate and the S(-)-enantiomer in inhibiting acid-related gastric lesions [4] [6]. This suggested a potential intrinsic pharmacodynamic advantage for the R-enantiomer.
  • Favorable Pharmacokinetic Profile: Pharmacokinetic studies in humans revealed that after administration of racemic rabeprazole, the R-enantiomer consistently achieved higher maximal plasma concentrations (Cmax) and greater overall exposure (AUC) compared to the S-enantiomer. This difference was observed in both CYP2C19 extensive metabolizers (EMs) and poor metabolizers (PMs) [2] [6] [9]. This stereoselectivity implied that administering the pure R-enantiomer could potentially lead to more predictable systemic exposure.
  • Potential for Reduced Metabolic Load and Variability: While rabeprazole undergoes significant non-enzymatic metabolism and is less dependent on CYP2C19 than omeprazole, stereoselective metabolism still occurs. Focusing solely on the R-enantiomer could simplify the pharmacokinetic profile and potentially reduce inter-individual variability related to enantiomer interactions or differential metabolism [2] [4].
  • Clinical Efficacy Advantage: A key clinical study directly compared dexrabeprazole (10 mg) to racemic rabeprazole (20 mg) in patients with GERD. The results demonstrated that dexrabeprazole 10 mg was more effective than racemic rabeprazole 20 mg in terms of endoscopic healing/improvement and relief from regurgitation symptoms [4] [6]. This indicated that the R-enantiomer, at half the molar dose of the racemate, could provide superior clinical outcomes.

Table 2: Key Pharmacokinetic Parameters of Dexrabeprazole vs. Racemic Rabeprazole (Reference) [6]*

ParameterConditionDexrabeprazole 10 mg (Test)Racemic Rabeprazole 20 mg (Reference)Ratio (Test/Ref) % [90% CI]Conclusion
Cmax (ng/mL)Fasting288.374 ± 79.3044288.255 ± 89.8262101.51 [95.23 - 107.79]Bioequivalent
AUC(0-tlast) (hr·ng/mL)Fasting504.308 ± 211.2707572.973 ± 246.999987.62 [84.83 - 90.41]Not Bioequivalent (Lower Exposure for Dexra)
Cmax (ng/mL)Fed301.094 ± 136.685304.202 ± 134.16898.98 [88.23 - 109.98]Bioequivalent
AUC(0-tlast) (hr·ng/mL)Fed576.533 ± 269.297660.652 ± 298.97487.74 [81.55 - 96.42]Not Bioequivalent (Lower Exposure for Dexra)

Note: While Cmax met bioequivalence criteria (90% CI within 80-125%), AUC did not, indicating lower overall systemic exposure for dexrabeprazole 10mg compared to the R-enantiomer exposure within the rabeprazole 20mg dose. Despite this PK difference, the clinical study cited in [4] showed superior efficacy for dexrabeprazole 10mg vs. racemic rabeprazole 20mg, suggesting the PK advantage of the pure R-form translates effectively into clinical benefit, potentially due to reduced metabolic load or more targeted action.

The development of dexrabeprazole, therefore, was driven by the goal of leveraging the inherently superior pharmacodynamic profile and the more favorable pharmacokinetics of the R-enantiomer to create a potentially more effective therapeutic agent for acid-related disorders. By eliminating the less active or potentially interfering S-enantiomer, dexrabeprazole aims to provide comparable or superior efficacy at a lower molar dose, potentially offering more homogenous therapeutic responses across diverse patient populations with varying metabolic capacities [4] [6].

Properties

CAS Number

177795-60-7

Product Name

Dexrabeprazole

IUPAC Name

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1

InChI Key

YREYEVIYCVEVJK-RUZDIDTESA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Synonyms

1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.